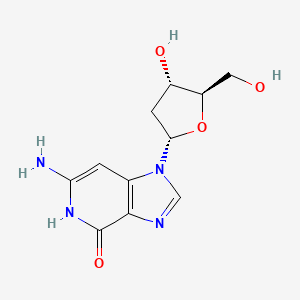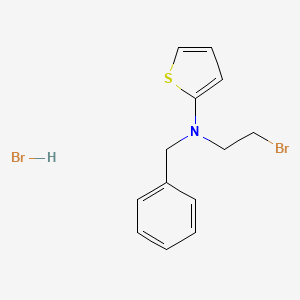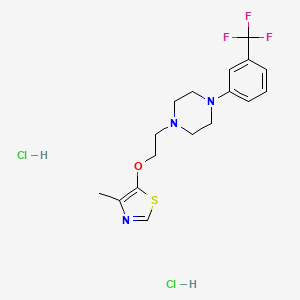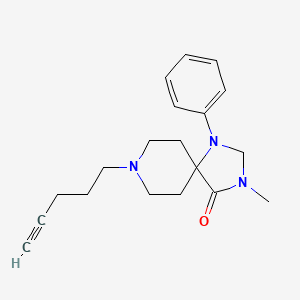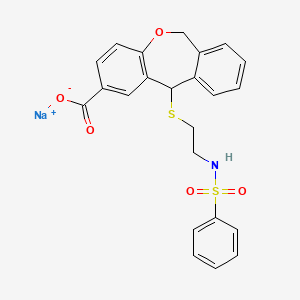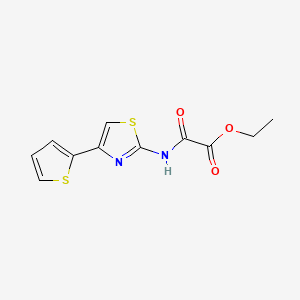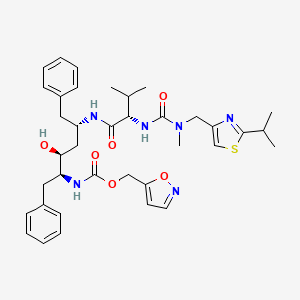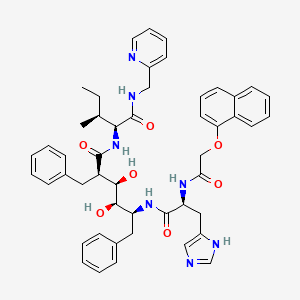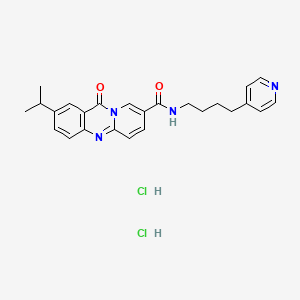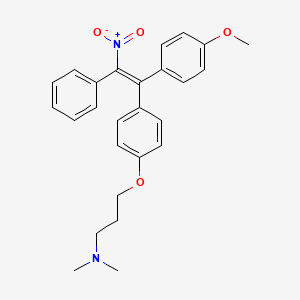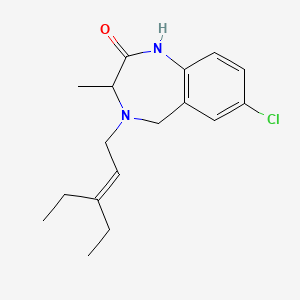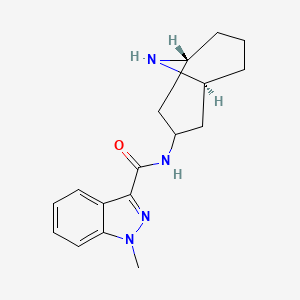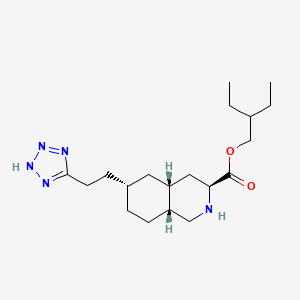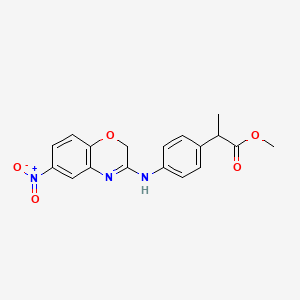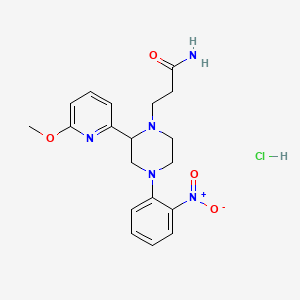
4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridinyl and nitrophenyl groups, and the final hydrochloride salt formation. Common reagents might include methoxy-substituted pyridine, nitrobenzene derivatives, and piperazine.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride could have various applications in scientific research:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential use as a therapeutic agent for neurological disorders.
Industry: Use in the development of new materials or as a precursor in chemical synthesis.
Mecanismo De Acción
The mechanism of action would likely involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound could modulate the activity of these targets, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide: Lacks the methoxy group.
4-(6-Methoxy-2-pyridinyl)-N-(2-aminophenyl)-1-piperazinepropanamide: Has an amine instead of a nitro group.
Uniqueness
The presence of both the methoxy and nitro groups in 4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride could confer unique pharmacological properties, such as increased potency or selectivity for certain biological targets.
Propiedades
Número CAS |
104373-66-2 |
|---|---|
Fórmula molecular |
C19H24ClN5O4 |
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
3-[2-(6-methoxypyridin-2-yl)-4-(2-nitrophenyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-28-19-8-4-5-14(21-19)17-13-23(12-11-22(17)10-9-18(20)25)15-6-2-3-7-16(15)24(26)27;/h2-8,17H,9-13H2,1H3,(H2,20,25);1H |
Clave InChI |
XDMJZWCNVPBYHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)C2CN(CCN2CCC(=O)N)C3=CC=CC=C3[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


